![molecular formula C20H30N2O4 B3167648 1-哌嗪羧酸,4-[[4-(2-甲氧基-2-氧代乙基)苯基]甲基]-2-甲基-,1,1-二甲基乙酯,(2S)- CAS No. 923565-72-4](/img/structure/B3167648.png)
1-哌嗪羧酸,4-[[4-(2-甲氧基-2-氧代乙基)苯基]甲基]-2-甲基-,1,1-二甲基乙酯,(2S)-
描述
The compound “1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-” is a semi-flexible linker useful for PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET properties of PROTACs .
Molecular Structure Analysis
The empirical formula of the compound is C14H27N3O2 . The molecular weight is 269.38 . The SMILES string is CC©©OC(=O)N1CCN(CC1)C2CCNCC2 , which provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
The compound is a powder and should be stored at 2-8°C . It has a quality level of 100 and an assay of ≥98% .科学研究应用
成像和诊断应用
化合物 1-[2-(4-甲氧基苯基)苯基]哌嗪 (4) 是一种有效的 5-羟色胺 5-HT7 受体拮抗剂,已合成并评估其作为大鼠脑中 5-HT7 受体的正电子发射断层扫描 (PET) 放射性示踪剂的潜力。它在 PET 研究中显示出与大鼠脑区中的 5-HT7 的体外特异性结合,并在 PET 研究中显示出在脑中的中等摄取,尽管建议进一步开发以提高结合亲和力和体内稳定性 (Shimoda 等,2013 年)。
治疗剂开发
对缓释可卡因滥用治疗剂的研究产生了与 1-[2-(二苯基甲氧基)乙基]-4-(3-苯基丙基)哌嗪 (1a) 和 1-[2-[双(4-氟苯基)甲氧基]乙基]-4-(3-苯基丙基)哌嗪 (1b)(分别为 GBR 12935 和 GBR 12909)相关的化合物。这些化合物显示出对多巴胺转运蛋白 (DAT) 的有效和选择性结合,并抑制多巴胺摄取,显示出作为可卡因滥用缓释治疗剂的潜力 (Lewis 等,1999 年)。
抗糖尿病潜力
哌嗪衍生物被确认为抗糖尿病化合物。1-甲基-4-(2', 4'-二氯苄基)-2-(4',5'-二氢-1'H-咪唑-2'-基)哌嗪,PMS 812 (S-21663),在糖尿病大鼠模型中成为一种高效的抗糖尿病剂,其介导作用是增加胰岛素分泌,而与 α2 肾上腺素受体阻断无关。进一步的研究扩展了这一发现,确定了具有改进特性的其他化合物,并将 PMS 847 (S-22068) 确定为临床研究的良好候选者,因为它具有有效的抗糖尿病作用 (Le Bihan 等,1999 年)。
药理学研究
2-氨基-1,4-二氢-4-(2-[4-[4-(2-甲氧基苯基)-1-哌嗪基]丁基磺酰基]苯基)-6-甲基-5-硝基-3-吡啶甲酸甲酯 (XB513) 的药理学研究揭示了其作为治疗充血性心力衰竭的新型药物的潜力。XB513 同时具有钙激动剂和 α-1 肾上腺素受体阻断特性,在动物模型中显示出显着作用 (Wong 等,1993 年)。
作用机制
Target of Action
It is known to be used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by binding to them, which allows it to act as a bridge between the target protein and the E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Given its role in protacs, it can be inferred that it plays a part in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of protacs .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein.
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-15-13-21(10-11-22(15)19(24)26-20(2,3)4)14-17-8-6-16(7-9-17)12-18(23)25-5/h6-9,15H,10-14H2,1-5H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHTWEIGXOXAAM-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115206 | |
Record name | 1,1-Dimethylethyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)- | |
CAS RN |
923565-72-4 | |
Record name | 1,1-Dimethylethyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923565-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2S)-4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。